molecular formula C32H31BrN2O2 B14036902 3-Quinolineethanol, 6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-2-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- CAS No. 654653-95-9

3-Quinolineethanol, 6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-2-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-

Cat. No.: B14036902
CAS No.: 654653-95-9
M. Wt: 555.5 g/mol
InChI Key: SCSHFWQKWPLNEB-XLJNKUFUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the following steps :

    Formation of the Quinoline Core: This step involves the cyclization of an appropriate precursor to form the quinoline ring.

    Bromination: The quinoline core is then brominated to introduce a bromine atom at a specific position.

    Methoxylation: A methoxy group is introduced to the brominated quinoline.

    Formation of the Diarylquinoline Structure: The final step involves coupling the modified quinoline with other aromatic compounds to form the diarylquinoline structure.

Industrial Production Methods

Industrial production of bedaquiline involves optimizing the synthetic route for large-scale manufacturing. This includes ensuring high purity, stability, and yield of the final product. The preparation methods for bedaquiline fumarate, a salt form of bedaquiline, involve crystallization techniques to obtain different crystal forms with desirable physicochemical properties .

Chemical Reactions Analysis

Types of Reactions

Bedaquiline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions include the N-monodesmethyl metabolite and other derivatives with modified functional groups .

Scientific Research Applications

Bedaquiline has several scientific research applications, including:

Mechanism of Action

Bedaquiline exerts its effects by inhibiting the ATP synthase enzyme in Mycobacterium tuberculosis. This enzyme is responsible for the synthesis of ATP, which is essential for the bacteria’s energy production. Bedaquiline binds to the c subunit of ATP synthase, blocking its rotation and thereby inhibiting ATP synthesis . This leads to a depletion of energy in the bacteria, ultimately causing cell death .

Comparison with Similar Compounds

Bedaquiline is unique among antimycobacterial drugs due to its novel mechanism of action. Similar compounds include:

    Isoniazid: Inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall.

    Rifampicin: Inhibits bacterial RNA polymerase, preventing transcription.

    Pyrazinamide: Disrupts membrane transport and energy production in Mycobacterium tuberculosis.

    Ethambutol: Inhibits the synthesis of arabinogalactan, a component of the bacterial cell wall.

Compared to these compounds, bedaquiline’s inhibition of ATP synthase represents a novel target, making it a valuable addition to the arsenal against drug-resistant tuberculosis .

Properties

CAS No.

654653-95-9

Molecular Formula

C32H31BrN2O2

Molecular Weight

555.5 g/mol

IUPAC Name

(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-2-yl-1-phenylbutan-2-ol

InChI

InChI=1S/C32H31BrN2O2/c1-35(2)18-17-32(36,26-14-13-22-9-7-8-12-24(22)19-26)30(23-10-5-4-6-11-23)28-21-25-20-27(33)15-16-29(25)34-31(28)37-3/h4-16,19-21,30,36H,17-18H2,1-3H3/t30-,32-/m1/s1

InChI Key

SCSHFWQKWPLNEB-XLJNKUFUSA-N

Isomeric SMILES

CN(C)CC[C@@](C1=CC2=CC=CC=C2C=C1)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O

Canonical SMILES

CN(C)CCC(C1=CC2=CC=CC=C2C=C1)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O

Origin of Product

United States

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